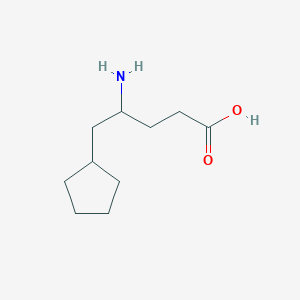

4-Amino-5-cyclopentylpentanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H19NO2 |

|---|---|

Molecular Weight |

185.26 g/mol |

IUPAC Name |

4-amino-5-cyclopentylpentanoic acid |

InChI |

InChI=1S/C10H19NO2/c11-9(5-6-10(12)13)7-8-3-1-2-4-8/h8-9H,1-7,11H2,(H,12,13) |

InChI Key |

CZFUDFPCQLTNPQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)CC(CCC(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 4 Amino 5 Cyclopentylpentanoic Acid

Asymmetric Synthesis Approaches for Enantiopure 4-Amino-5-cyclopentylpentanoic Acid

The creation of enantiomerically pure forms of this compound is paramount for its potential biological applications. Several asymmetric synthesis strategies have been explored to achieve high stereoselectivity.

Asymmetric Catalysis in the Introduction of Stereocenters

Asymmetric catalysis offers a more atom-economical approach to establishing stereocenters, as a small amount of a chiral catalyst can generate a large quantity of the desired enantiomer. For the synthesis of γ-amino acids like this compound, several catalytic methods are applicable.

One prominent method is the asymmetric hydrogenation of a suitable prochiral substrate, such as a β-enamino ester or a γ-nitroalkene. Chiral transition metal catalysts, often based on rhodium or ruthenium complexed with chiral phosphine (B1218219) ligands, are commonly employed for this purpose. The catalyst coordinates to the substrate in a way that directs the delivery of hydrogen to one face of the double bond, leading to the formation of one enantiomer in excess.

Another powerful technique is the asymmetric Strecker synthesis, which involves the addition of cyanide to an imine in the presence of a chiral catalyst. nih.gov This reaction can be catalyzed by various chiral entities, including cyclic dipeptides, which can afford α-amino nitriles with high enantiomeric excess. nih.gov Subsequent hydrolysis of the nitrile group yields the corresponding amino acid. While this method directly provides the α-amino acid, modifications can be made to the starting materials to access γ-amino acids.

The palladium-catalyzed alkylation of C(sp³)–H bonds is another emerging strategy for the stereoselective synthesis of β-alkylated α-amino acids, which could be adapted for γ-amino acid synthesis. nih.gov

Enzymatic Synthesis and Biocatalytic Pathways

Biocatalysis has emerged as a green and highly selective alternative for the synthesis of chiral compounds. nih.govmdpi.com Enzymes, operating under mild conditions, can exhibit exquisite chemo-, regio-, and stereoselectivity. For the synthesis of this compound, several classes of enzymes could be employed.

Transaminases (TAs), also known as aminotransferases, are particularly well-suited for the synthesis of chiral amines and amino acids. nih.govmdpi.com These pyridoxal-5'-phosphate (PLP)-dependent enzymes can catalyze the transfer of an amino group from a donor molecule (like isopropylamine (B41738) or alanine) to a prochiral ketone or aldehyde. To synthesize this compound, a suitable keto-acid precursor, 4-oxo-5-cyclopentylpentanoic acid, could be subjected to reductive amination using a stereoselective transaminase. The choice of the enzyme is critical to ensure the desired stereochemistry at the C4 position.

Lipases are another class of versatile enzymes that can be used for the kinetic resolution of racemic mixtures. nih.govmdpi.com For example, a racemic mixture of this compound or its ester derivative could be treated with a lipase, which would selectively acylate or hydrolyze one of the enantiomers, allowing for their separation.

Stereoselective Introduction of the Cyclopentyl Moiety

The stereoselective introduction of the cyclopentyl group is a critical step in the synthesis of this compound. The stereocenter at the point of attachment of the cyclopentyl group can be controlled through various asymmetric reactions.

One common approach involves the conjugate addition of a cyclopentylorganometallic reagent to a chiral α,β-unsaturated acceptor. For instance, a chiral N-enoyl oxazolidinone can undergo a diastereoselective 1,4-addition with a cyclopentylcuprate reagent. The chiral auxiliary directs the approach of the nucleophile, leading to the formation of the desired diastereomer.

Alternatively, asymmetric alkylation of a chiral enolate with a cyclopentylmethyl halide can establish the stereocenter adjacent to the cyclopentyl group. The use of chiral auxiliaries, as discussed previously, plays a crucial role in controlling the stereoselectivity of this transformation. nih.gov

Methods for Selective Functionalization of Amine and Carboxylic Acid Groups of this compound

The presence of both an amine and a carboxylic acid group in this compound allows for a wide range of derivatization strategies. Selective functionalization of these groups is essential for its use as a building block in peptide synthesis or for the development of other bioactive molecules.

Amidation and Esterification Reactions

Selective protection of one functional group is typically the first step to enable specific reactions at the other. The amino group can be protected with common protecting groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) by reacting the amino acid with Boc-anhydride or benzyl (B1604629) chloroformate, respectively. With the amine protected, the carboxylic acid group can be readily converted into an ester or an amide.

Esterification can be achieved by reacting the N-protected amino acid with an alcohol in the presence of an acid catalyst or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC).

Amidation involves the coupling of the N-protected amino acid with an amine. This reaction is typically mediated by peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) to form the amide bond efficiently and with minimal side reactions.

Conversely, the carboxylic acid can be protected as an ester (e.g., methyl or benzyl ester), allowing for selective reactions at the free amino group. This could include acylation, alkylation, or sulfonylation to introduce further diversity into the molecule. The choice of protecting groups is crucial, as they must be stable to the reaction conditions used for derivatization and readily removable without affecting the rest of the molecule.

Protection and Deprotection Strategies for Amine and Carboxyl Moieties

In the multistep synthesis involving amino acids like this compound, the protection of the amine and carboxyl groups is a fundamental requirement. This strategy prevents unwanted side reactions and ensures the selective transformation of other parts of the molecule. organic-chemistry.org

Amine Protection: The amino group is nucleophilic and can react with electrophiles. organic-chemistry.org To temporarily block this reactivity, it is often converted into a carbamate. Common protecting groups for amines include tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). The choice of the protecting group is crucial as it dictates the conditions for its subsequent removal (deprotection). organic-chemistry.org For instance, the Boc group is labile in acidic conditions, while the Fmoc group is removed by treatment with a base. organic-chemistry.org This differential reactivity allows for an "orthogonal" protection strategy, where one of two amino groups can be selectively deprotected while the other remains protected. organic-chemistry.org

Carboxyl Protection: The carboxylic acid group is acidic and can be deprotonated to form a carboxylate, which is nucleophilic. To prevent this, the carboxyl group is typically converted into an ester, such as a methyl or ethyl ester. These ester groups are generally stable under a variety of reaction conditions but can be readily cleaved by hydrolysis under acidic or basic conditions to regenerate the carboxylic acid.

Preparation of Advanced Intermediates and Analogs of this compound

The core structure of this compound serves as a scaffold for the synthesis of more complex molecules with specific biological activities.

Synthesis of Peptidomimetic Building Blocks based on the this compound Scaffold

Peptidomimetics are molecules that mimic the structure and function of peptides. The incorporation of unnatural amino acids like this compound into peptide sequences can enhance their stability against enzymatic degradation and improve their conformational properties. researchgate.net The synthesis of these peptidomimetic building blocks involves the coupling of the protected this compound with other amino acids or peptide fragments. researchgate.net The cyclopentyl group introduces a significant steric and lipophilic element, which can influence the binding affinity and selectivity of the resulting peptidomimetic for its biological target. The synthesis of such molecules is a key strategy in medicinal chemistry for developing new therapeutic agents. researchgate.net

Derivatization for Enzyme Inhibitor Precursors (e.g., acyl glucuronides, electrophilic intermediates)

Acyl Glucuronides: Carboxylic acid-containing compounds, including amino acids, can be metabolized in the body to form acyl glucuronides. researchgate.netnih.gov These metabolites are formed by the conjugation of glucuronic acid to the carboxylic acid moiety, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov While often considered inactive detoxification products, acyl glucuronides can be reactive species capable of undergoing hydrolysis and intramolecular acyl migration. researchgate.netnih.gov The synthesis of acyl glucuronides of this compound is important for studying its metabolic fate and potential for bioactivation. nih.gov Chemical synthesis of these conjugates can be challenging due to their lability but is crucial for obtaining pure standards for biological evaluation. researchgate.net One reported method for the synthesis of 1β-acyl glucuronides involves the selective acylation of allyl glucuronate followed by a mild deprotection step. researchgate.net

Electrophilic Intermediates: The introduction of electrophilic functional groups into the this compound scaffold can transform it into a precursor for enzyme inhibitors. Enzymes often have nucleophilic residues in their active sites that can be targeted by electrophilic compounds, leading to irreversible inhibition. nih.gov The generation of electrophilic intermediates from amino acids can be achieved through various chemical modifications. These reactive molecules can then be used to probe enzyme function and serve as a starting point for the design of potent and selective enzyme inhibitors. nih.govresearchgate.net

Analytical Derivatization Techniques for Chromatographic Characterization

The analysis of amino acids by chromatographic techniques often requires derivatization to improve their volatility and detectability.

Chiral Separation Techniques for Enantiomeric Analysis

Since this compound is a chiral molecule, existing as two non-superimposable mirror images (enantiomers), methods for separating and quantifying these enantiomers are essential. Chiral separation is critical as enantiomers can have different biological activities.

Several techniques are employed for the enantiomeric analysis of amino acids:

High-Performance Liquid Chromatography (HPLC): HPLC using a chiral stationary phase (CSP) is a widely used method for separating enantiomers. nih.govsigmaaldrich.com These CSPs contain a chiral selector that interacts differently with each enantiomer, leading to their separation. nih.gov Examples of CSPs used for amino acid separations include those based on macrocyclic antibiotics (e.g., CHIROBIOTIC phases) and crown ethers. sigmaaldrich.commdpi.com Another approach is to use a chiral derivatizing agent to convert the enantiomers into diastereomers, which can then be separated on a standard achiral column. nih.gov

Gas Chromatography (GC): Chiral GC can also be used for the enantiomeric separation of derivatized amino acids. sigmaaldrich.com This technique utilizes a chiral stationary phase that provides differential interactions with the enantiomers.

Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that can be adapted for chiral separations by adding a chiral selector to the running buffer. nih.govspringernature.com

The choice of method depends on the specific amino acid, the complexity of the sample matrix, and the required sensitivity. For instance, a method developed for the analysis of underivatized amino acid enantiomers utilized a chiral crown ether column (CROWNPAK CR-I(+)) with a simple mobile phase, allowing for the baseline separation of eighteen proteinogenic amino acids. nih.gov

| Technique | Principle | Key Features |

| Chiral HPLC | Differential interaction with a chiral stationary phase (CSP) or formation of diastereomers with a chiral derivatizing agent. nih.govsigmaaldrich.com | Widely applicable, various CSPs available. sigmaaldrich.com |

| Chiral GC | Separation on a chiral stationary phase after derivatization. sigmaaldrich.com | High resolution for volatile derivatives. |

| Chiral CE | Addition of a chiral selector to the running buffer. nih.govspringernature.com | High separation efficiency, low sample consumption. |

Applications of 4 Amino 5 Cyclopentylpentanoic Acid in Peptidomimetic Design and Conformational Control

Incorporation into Peptide Scaffolds and Oligomers

The integration of 4-Amino-5-cyclopentylpentanoic acid into peptide chains is a key step in harnessing its conformational-directing effects. Both solid-phase and solution-phase synthesis methodologies have been successfully employed for this purpose.

Solid-Phase Peptide Synthesis Strategies

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient, stepwise assembly of peptide chains on a solid support. nih.govpeptide.com The incorporation of this compound into a growing peptide chain via SPPS typically involves the use of its Nα-protected form, most commonly with the fluorenylmethyloxycarbonyl (Fmoc) group. wpmucdn.comaltabioscience.com

The general workflow for SPPS includes the following steps:

Attachment of the C-terminal amino acid to a solid support resin. youtube.com

Deprotection: Removal of the Nα-protecting group (e.g., Fmoc) from the resin-bound amino acid, typically using a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF). wpmucdn.com

Coupling: Activation of the carboxylic acid of the incoming Fmoc-protected this compound and its subsequent reaction with the free amine of the resin-bound peptide. wpmucdn.com

Washing: Thorough washing of the resin to remove excess reagents and byproducts. peptide.com

These deprotection and coupling steps are repeated for each subsequent amino acid in the desired sequence. wpmucdn.com Finally, the completed peptide is cleaved from the resin, and any side-chain protecting groups are removed. wpmucdn.com

Table 1: Key Reagents in Fmoc-Based Solid-Phase Peptide Synthesis

| Reagent/Component | Function | Common Examples |

| Solid Support Resin | Insoluble matrix for peptide assembly. | Polystyrene-based resins (e.g., Wang resin, Rink amide resin) |

| Nα-Protecting Group | Prevents unwanted reactions at the N-terminus during coupling. | Fmoc (9-fluorenylmethyloxycarbonyl) |

| Deprotection Reagent | Removes the Nα-protecting group. | 20% Piperidine in DMF |

| Coupling Reagents | Activate the carboxylic acid for amide bond formation. | DCC/HOBt, HBTU, HATU, DIC/Oxyma |

| Cleavage Cocktail | Releases the synthesized peptide from the resin and removes side-chain protecting groups. | Trifluoroacetic acid (TFA)-based cocktails |

This table provides a summary of common reagents and their roles in the solid-phase synthesis of peptides.

The use of Fmoc-protected amino acids is advantageous due to the mild conditions required for their removal, which are compatible with a wide range of peptide sequences and modifications. altabioscience.comnih.gov The commercial availability of a variety of Fmoc-amino acids has made SPPS a widely adopted technique. nih.gov

Solution-Phase Coupling Methodologies

While SPPS is highly efficient for the synthesis of many peptides, solution-phase synthesis offers advantages in certain scenarios, such as for large-scale production or the synthesis of complex peptide fragments. nih.govnih.gov In solution-phase peptide synthesis, all reactants are dissolved in a suitable solvent. nih.gov

The coupling of this compound in solution follows the same fundamental principles as SPPS, involving the activation of its carboxyl group and subsequent reaction with the amino group of another amino acid or peptide fragment. rsc.org A key challenge in solution-phase synthesis is the purification of the product after each coupling step. nih.gov

One strategy to facilitate purification is the Group-Assisted Purification (GAP) method, which avoids traditional chromatography. nih.gov This approach utilizes an auxiliary group that allows for the easy separation of the desired product from unreacted starting materials and byproducts through simple washing and extraction procedures. nih.gov

Table 2: Comparison of Solid-Phase and Solution-Phase Peptide Synthesis

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis |

| Reaction Medium | Heterogeneous (peptide attached to a solid support) | Homogeneous (all reactants in solution) |

| Purification | Simple filtration and washing of the resin. peptide.com | Often requires chromatography or crystallization. nih.gov |

| Reagent Stoichiometry | Excess reagents can be used to drive reactions to completion. peptide.com | Near-equimolar amounts of reactants are often used. |

| Scalability | Can be challenging for very large-scale synthesis. | More readily scalable for industrial production. nih.gov |

| Automation | Highly amenable to automation. peptide.com | Can be automated, but often requires more complex setups. |

This interactive table compares the key features of solid-phase and solution-phase peptide synthesis methodologies.

Design of Conformationally Restricted Peptidomimetics Utilizing the this compound Core

The incorporation of this compound into peptides is a powerful strategy for creating conformationally restricted peptidomimetics. nih.govnih.gov The bulky and rigid cyclopentyl group significantly influences the local and global conformation of the peptide backbone. nih.gov

Influence of Cyclopentyl Ring on Backbone Conformation

The cyclopentyl ring, due to its steric bulk and fixed ring structure, restricts the rotational freedom around the adjacent single bonds of the peptide backbone. nih.gov This constraint limits the number of accessible conformations, leading to a more defined three-dimensional structure. nih.govresearchgate.net The specific stereochemistry of the cyclopentyl ring and its point of attachment to the pentanoic acid chain will dictate the preferred dihedral angles (phi, psi, and omega) of the peptide backbone in that region. mdpi.com This conformational restriction can be a key factor in designing peptides with enhanced biological activity and selectivity. marquette.edu

Stabilization of Secondary Structures (e.g., β-turns, helical motifs)

A primary goal in peptidomimetic design is to stabilize specific secondary structures, such as β-turns and helices, which are often crucial for biological recognition and activity. mdpi.comlibretexts.org The conformational constraints imposed by this compound can be exploited to promote the formation of these desired structural motifs.

β-Turns: These are compact structures that reverse the direction of the peptide chain, typically involving four amino acid residues. youtube.com The defined torsional angles induced by the cyclopentyl group can pre-organize the peptide backbone into a conformation that favors the formation of a β-turn. nih.gov For instance, a type II β-turn can be stabilized by placing specific amino acid residues in the i+1 and i+2 positions of the turn. nih.gov

Helical Motifs: The incorporation of cyclic amino acids can also promote the formation of various helical structures. researchgate.netnih.gov Computational studies on oligomers of a related cyclopentane-based ε-amino acid have shown a preference for helical conformations in solution. researchgate.netnih.gov The cyclopentane (B165970) substituent was found to be a key factor in inducing a stable helical fold. researchgate.netnih.gov The stabilization of helical structures is significant as they are common recognition motifs in protein-protein interactions. mdpi.com

Table 3: Common Secondary Structures in Peptides

| Secondary Structure | Description | Key Features |

| α-Helix | A right-handed coiled conformation. | Hydrogen bonds between the C=O of residue i and the N-H of residue i+4. libretexts.org |

| β-Sheet | Extended peptide chains linked laterally by hydrogen bonds. | Can be parallel or antiparallel. |

| β-Turn | A tight turn that reverses the direction of the peptide chain. | Typically composed of four amino acid residues. youtube.com |

| 310-Helix | A tighter helix than the α-helix. | Hydrogen bonds between the C=O of residue i and the N-H of residue i+3. libretexts.org |

| π-Helix | A wider helix than the α-helix. | Hydrogen bonds between the C=O of residue i and the N-H of residue i+5. libretexts.org |

This interactive table summarizes the key features of common secondary structures found in peptides and proteins.

Ligand Design for Receptor Modulation via Peptidomimetic Strategies

The ability to control peptide conformation is paramount in the design of ligands that can selectively bind to and modulate the activity of biological receptors. nih.gov By incorporating this compound into a peptide sequence, medicinal chemists can create peptidomimetics with enhanced affinity, selectivity, and metabolic stability. nih.gov

The design process often involves identifying the "bioactive conformation" of a native peptide ligand—the specific three-dimensional shape it adopts when binding to its receptor. nih.gov By using conformationally restricted amino acids like this compound, it is possible to lock the peptidomimetic into this bioactive conformation, thereby increasing its potency. nih.gov

Furthermore, by systematically varying the structure of the peptidomimetic, including the placement and stereochemistry of the this compound residue, it is possible to fine-tune its interaction with the receptor. This can lead to the development of highly selective ligands that can differentiate between closely related receptor subtypes, a critical aspect in the development of drugs with improved therapeutic profiles and reduced side effects. nih.gov

Integrin Receptor Ligand Design Utilizing Cyclic Amino Acid Templates

The design of ligands for integrin receptors often incorporates cyclic amino acid structures to mimic the bioactive conformation of natural peptide sequences like the Arginine-Glycine-Aspartic acid (RGD) motif. These templates help to constrain the peptide backbone, leading to higher affinity and selectivity for specific integrin subtypes. While various cyclic amino acids such as 4-aminoproline and 2-amino-1-cyclopentanecarboxylic acid have been successfully used in developing integrin antagonists, there is no specific research detailing the use of this compound for this purpose.

Structure-Activity Relationship (SAR) Studies in Peptidomimetics

SAR studies are crucial for optimizing the design of drug candidates. These studies systematically modify the chemical structure of a lead compound to understand how these changes affect its biological activity. For peptidomimetics, this often involves altering the cyclic amino acid scaffold.

The key structural features of a peptidomimetic that govern its interaction with a receptor include the spatial orientation of its pharmacophoric groups (e.g., charged residues, hydrophobic moieties). The cyclopentyl group of this compound would be expected to provide a specific hydrophobic interaction and conformational constraint. However, without experimental data, the precise contribution of this moiety to receptor binding in either integrin or opioid systems cannot be determined.

Mechanistic Enzymology and Inhibitor Design Incorporating 4 Amino 5 Cyclopentylpentanoic Acid Analogs

Role as an Enzyme Active Site Ligand

As a ligand, 4-amino-5-cyclopentylpentanoic acid and its analogs are designed to mimic the natural substrates of aminotransferases, such as γ-aminobutyric acid (GABA) or ornithine. nih.govnih.gov This mimicry allows them to enter the enzyme's active site, which is the specific region where the catalytic reaction occurs. mdpi.com The active site of an aminotransferase contains the PLP cofactor, which is held in place by a covalent bond to a specific lysine (B10760008) residue. nih.govmdpi.com

Upon entering the active site, the amino group of the inhibitor displaces the lysine and forms a new bond with the PLP cofactor, creating an external aldimine. nih.gov This initial binding is a critical step for both catalysis and inhibition. The functional groups of the amino acids lining the active site are not directly involved in the chemical catalysis but are essential for recognizing, binding, and correctly orienting the ligand for the subsequent reaction. mdpi.com The cyclopentyl group of the inhibitor plays a key role in establishing specific interactions within the active site, contributing to its binding affinity and orientation.

Exploration of Enzyme Inhibition Mechanisms

The inhibition of aminotransferases by this compound analogs can occur through various complex mechanisms, leading to either temporary (reversible) or permanent (irreversible) loss of enzyme activity.

Many derivatives of this compound function as mechanism-based enzyme inactivators (MBEIs). nih.govmdpi.com An MBEI is an unreactive compound that is converted into a highly reactive species by the target enzyme's own catalytic machinery. nih.gov This reactive intermediate then forms a covalent bond with a residue in the active site or with the PLP cofactor, leading to irreversible inactivation. mdpi.comnih.gov

One common pathway is the "enamine mechanism." mdpi.comnih.gov After the initial formation of the PLP-inhibitor complex, the enzyme abstracts a proton, leading to the formation of an enamine intermediate. mdpi.com This intermediate can then act as a nucleophile, attacking an electrophilic species within the active site to form a stable, covalent adduct. nih.govmdpi.com For example, certain fluorinated cyclopentane (B165970) analogs of GABA have been shown to inactivate both GABA-AT and OAT through this enamine pathway. mdpi.com Another potential route is the "Michael addition mechanism," where the enzyme's catalytic action creates a conjugated system within the inhibitor, which is then attacked by a nucleophilic amino acid residue in the active site, such as lysine. nih.gov

Studies on various analogs have revealed a range of efficiencies. For instance, (3S,4S)-3-amino-4-fluorocyclopentenecarboxylic acid was found to have a 10-fold lower inactivation efficiency (kinact/KI) against human OAT compared to its activity against GABA-AT. mdpi.comresearchgate.net In contrast, some cyclopentene-based analogs, such as (S)-3-Amino-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid (OV329), show significantly improved inactivation efficiency for GABA-AT over their saturated cyclopentane predecessors. nih.gov

Some related compounds, like 1R,4S-4-amino-cyclopent-2-ene-carboxylic acid, act as reversible inhibitors of GABA transaminase, meaning they bind to and dissociate from the enzyme without forming a permanent covalent bond. nih.gov The analysis of these kinetic parameters is crucial for understanding the inhibitor's potency and selectivity. mdpi.comnih.gov

Table 1: Comparative Inhibition Data for Aminotransferase Inactivators

| Compound | Target Enzyme | KI (mM) | kinact (min-1) | kinact/KI (M-1s-1) |

|---|---|---|---|---|

| Vigabatrin | GABA-AT | 0.85 | 0.24 | 4.7 |

| (3S,4S)-3-amino-4-fluorocyclopentenecarboxylic acid | hOAT | - | - | ~10x less than for GABA-AT |

Note: Data extracted from multiple sources. nih.govmdpi.com A direct comparison for the fluorocyclopentene derivative requires values from the primary literature which are summarized qualitatively here.

The primary enzymatic pathways affected by this compound and its analogs are those catalyzed by aminotransferases, most notably GABA-AT and OAT. nih.govnih.govmdpi.com GABA-AT is a critical enzyme in the central nervous system, responsible for the degradation of the inhibitory neurotransmitter GABA. nih.gov Inhibiting GABA-AT leads to increased levels of GABA, a strategy used in the treatment of epilepsy. mdpi.comnih.gov

OAT is overexpressed in certain cancers, such as hepatocellular carcinoma (HCC), where it plays a role in tumor proliferation. nih.govresearchgate.net Therefore, selective inactivation of OAT is a therapeutic strategy for cancer treatment. nih.gov Due to the structural similarity in the active sites of GABA-AT and OAT, many inhibitors show activity against both enzymes. nih.govmdpi.com This has led to research focused on designing analogs with greater selectivity for OAT over GABA-AT to minimize potential neurological side effects. nih.gov For example, (1S,3S)-3-amino-4-(perfluoropropan-2-ylidene)cyclopentane-1-carboxylic acid was identified as a potent and selective inactivator of human OAT. nih.govresearchgate.net

Molecular Recognition and Binding Mode Analysis within Enzyme Active Sites

Understanding how these inhibitors are recognized and bind within the enzyme's active site is fundamental to designing more potent and selective compounds. This is primarily achieved through structural biology techniques.

X-ray crystallography is a powerful tool that provides high-resolution, three-dimensional models of enzyme-inhibitor complexes. nih.govnih.govnih.gov These structures reveal the precise orientation of the inhibitor and its interactions with the PLP cofactor and surrounding amino acid residues. nih.govresearchgate.net

For example, the crystal structure of D-amino acid aminotransferase inactivated by an analog, (R)-4-amino-4,5-dihydro-2-thiophenecarboxylic acid, showed that the inhibitor had formed a new derivative with the PLP cofactor, breaking the cofactor's original link to the active site lysine. nih.gov In another study, crystallographic analysis of human OAT complexed with (3S,4S)-3-amino-4-fluorocyclopentenecarboxylic acid revealed that inactivation occurred primarily through strong, noncovalent interactions, with covalent bond formation being a minor component. mdpi.comnih.gov This was an unusual finding compared to other fluorinated analogs. nih.gov These structural insights are invaluable for elucidating the exact mechanism of inactivation and for guiding the rational design of new, more effective inhibitors. nih.govspringernature.com

Spectroscopic Investigations of Ligand-Enzyme Interactions (e.g., Mass Spectrometry)

Spectroscopic techniques, particularly mass spectrometry, have been instrumental in elucidating the molecular details of the interactions between analogs of this compound and their target enzymes. These studies provide critical insights into the mechanism of enzyme inactivation, including the stoichiometry of inhibitor binding and the nature of the covalent adducts formed.

Research on conformationally rigid halogenated analogs of this compound has utilized mass spectrometry to analyze the inactivated enzyme. For instance, studies on the inactivation of γ-aminobutyric acid aminotransferase (GABA-AT) by a fluorinated analog revealed the covalent attachment of the inhibitor to the enzyme. nih.gov After inactivation and subsequent removal of unbound inhibitor by gel filtration, mass spectrometric analysis indicated that two equivalents of the inactivator were bound to the enzyme. nih.gov Further denaturation of the enzyme with urea (B33335) resulted in one equivalent of the inhibitor remaining covalently attached, suggesting a complex binding and reaction mechanism. nih.gov

These findings highlight the power of mass spectrometry in confirming the formation of a stable, covalent bond between the inhibitor and the enzyme, a hallmark of mechanism-based inactivators. The ability to quantify the number of bound inhibitor molecules provides valuable data for understanding the inactivation stoichiometry and the potential for modification of multiple sites on the enzyme.

Table 1: Mass Spectrometry Findings for Analogs of this compound with GABA-AT

| Analog | Key Finding from Mass Spectrometry | Implication | Reference |

| Conformationally Rigid Fluorinated Analog | Covalent attachment of 2 equivalents of the inactivator per enzyme molecule after gel filtration. 1 equivalent remains after urea denaturation. | Confirms covalent modification and suggests a complex interaction, potentially involving more than one binding event or site before a stable adduct is formed. | nih.gov |

Design Principles for Selective Enzyme Inhibition through Rational Modification of this compound Scaffold

The rational design of selective enzyme inhibitors based on the this compound scaffold involves strategic structural modifications to enhance potency, selectivity, and pharmacokinetic properties. The core principle lies in leveraging the structural features of the scaffold to achieve specific interactions with the target enzyme's active site while minimizing off-target effects.

One key design principle involves the introduction of conformational constraints . By creating more rigid analogs, the molecule can be locked into a bioactive conformation that presents the key interacting groups optimally to the enzyme's active site. For example, the synthesis of conformationally rigid analogs of GABA-AT inactivators was explored to understand the impact of molecular flexibility on inactivation efficiency. nih.gov While some rigid analogs were found to be less potent than their flexible counterparts, this approach provides a pathway to improved selectivity by designing molecules that fit precisely into the target active site and are less likely to bind to other enzymes. nih.gov

Another important strategy is the introduction of specific functional groups , such as halogens, to modulate the electronic properties and reactivity of the inhibitor. The synthesis of mono- and di-halogen-substituted conformationally rigid analogs of 4-amino-5-halopentanoic acids demonstrated that the nature of the halogen can influence the inactivation kinetics. nih.gov For instance, comparable inactivation rate constants for fluoro- and bromo-substituted analogs suggested that the cleavage of the carbon-halogen bond is not the rate-determining step in the inactivation mechanism. nih.gov This insight allows for the fine-tuning of the inhibitor's reactivity.

Furthermore, understanding the enzyme's catalytic mechanism is crucial for designing mechanism-based inhibitors. For GABA-AT, inactivators are often designed to form a reactive species within the active site that then covalently modifies a key residue. Isotope effect studies, for example, on a deuterated analog, revealed that C-H bond cleavage is the rate-determining step, providing a focus for future design efforts to enhance this step. nih.gov

By combining these principles—conformational restriction, strategic functionalization, and mechanism-based design—novel inhibitors with improved selectivity and potency can be developed from the this compound scaffold.

Computational and Theoretical Studies of 4 Amino 5 Cyclopentylpentanoic Acid

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict how a molecule, such as 4-Amino-5-cyclopentylpentanoic acid, might interact with a protein or other biological target at an atomic level.

Ligand-Target Interaction Prediction and Scoring Functions

To predict the interaction between this compound and a target protein, molecular docking simulations are employed. These simulations place the ligand into the binding site of a receptor and evaluate the fit. The quality of this fit is assessed using scoring functions, which are mathematical models that estimate the binding affinity. researchgate.netnumberanalytics.com A lower score typically indicates a more favorable binding interaction. researchgate.net

There are several classes of scoring functions, each with a different approach to calculating the binding energy: wikipedia.orgnih.govnih.gov

Force-Field-Based Functions: These calculate the sum of non-covalent interactions, such as van der Waals and electrostatic forces, between the ligand and the protein. wikipedia.org

Empirical Functions: These use a set of weighted energy terms, derived from experimental data, to calculate the binding score. Terms often include contributions from hydrogen bonds, ionic interactions, and hydrophobic contacts. nih.govfrontiersin.org

Knowledge-Based Functions: These derive statistical potentials from a large database of known protein-ligand complexes to score interactions. nih.govfrontiersin.org

Machine Learning-Based Functions: More recent methods use algorithms like random forest or neural networks, trained on vast datasets of protein-ligand interactions, to predict binding affinity with high accuracy. nih.govyoutube.com

A consensus scoring approach, which combines the results of multiple scoring functions, can often improve the reliability of the prediction. youtube.com

Illustrative Data Table: Representative Scoring Function Outputs for a Ligand

| Scoring Function | Type | Predicted Binding Energy (kcal/mol) |

| AutoDock Vina Score | Empirical/Machine Learning | -8.5 |

| X-Score | Empirical | -8.2 |

| DrugScore | Knowledge-Based | -7.9 |

| PMF Score | Knowledge-Based | -7.6 |

| ChemScore | Empirical | -9.1 |

This table is illustrative. The values represent typical outputs for a well-binding ligand; a lower energy value suggests stronger binding affinity.

The application of these scoring functions would allow researchers to rank this compound and its derivatives against a potential biological target, prioritizing the most promising candidates for further study. nih.gov

Prediction of Binding Modes and Conformations of this compound Derivatives

Beyond just predicting if a ligand will bind, docking studies predict how it will bind. A "binding mode" or "pose" refers to the specific orientation and conformation of the ligand within the protein's binding site. nih.gov A docking algorithm will generate numerous possible poses and then use a scoring function to rank them, with the top-ranked pose being the most probable binding mode. nih.govnih.gov

For a molecule like this compound, docking would predict:

Key Interactions: Which amino acid residues in the target's binding pocket interact with the ligand. The cyclopentyl group would likely form hydrophobic interactions, while the amino and carboxylic acid groups could form hydrogen bonds or ionic interactions.

Conformational Strain: The energy required for the ligand to adopt the bound conformation.

Solvent Displacement: The role of water molecules in the binding interaction.

By analyzing the predicted binding modes of a series of derivatives—for instance, by modifying the cyclopentyl ring or the length of the pentanoic acid chain—researchers can build a structure-activity relationship (SAR) model. This model helps in understanding which chemical features are essential for binding and guides the design of more potent or selective compounds. mdpi.com The ultimate goal is to find a ligand that achieves a high-affinity interaction with a low-energy conformation. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a deeper understanding of a molecule's properties based on its electronic structure. These methods are computationally intensive but offer high accuracy for smaller systems.

pKa and Electrostatic Potential Calculations for Acid-Base Properties in Biological Contexts

The acid-base properties of this compound are critical to its behavior in a biological environment. The pKa value indicates the pH at which an ionizable group is 50% protonated and 50% deprotonated. numberanalytics.com For this compound, there are two key ionizable groups: the carboxylic acid (-COOH) and the amino group (-NH2).

Quantum chemical methods, often combined with continuum solvation models like the Solvation Model based on Density (SMD), can predict these pKa values with reasonable accuracy. nih.govosti.gov Knowing the pKa values is essential because the ionization state affects a molecule's charge, solubility, and ability to form hydrogen bonds and ionic interactions, all of which are crucial for ligand-target binding. numberanalytics.com

Illustrative Data Table: Predicted pKa Values for this compound

| Functional Group | Predicted pKa | Predominant form at pH 7.4 |

| Carboxylic Acid (-COOH) | ~4.5 | Deprotonated (-COO⁻) |

| Amino Group (-NH₂) | ~9.8 | Protonated (-NH₃⁺) |

This table contains estimated values typical for these functional groups on an amino acid. At physiological pH (~7.4), the molecule would exist as a zwitterion.

An electrostatic potential (ESP) map visually represents the charge distribution across the molecule. ucla.edu These maps are calculated using quantum mechanics and are invaluable for understanding intermolecular interactions. proteopedia.orgresearchgate.net In an ESP map, electron-rich regions (negative potential), such as the area around the carboxylic acid's oxygen atoms, are typically colored red, while electron-poor regions (positive potential), like the area around the protonated amino group, are colored blue. ucla.eduresearchgate.net The cyclopentyl group would be shown as a neutral (often green or white) region. This map provides an intuitive guide to how the molecule will orient itself when approaching a protein's binding site. proteopedia.org

Reaction Mechanism Elucidation via Computational Transition State Analysis

Computational chemistry can be used to model the pathway of a chemical reaction, providing insights that are difficult to obtain experimentally. This is achieved by locating the transition state , which is the highest energy point along the reaction coordinate between reactants and products. acs.orggithub.io

For a molecule like this compound, this analysis could be applied to:

Enzymatic Metabolism: If the compound is a substrate for an enzyme, calculations can elucidate the mechanism by which the enzyme modifies it. This involves modeling the reaction within the enzyme's active site.

Synthesis Pathways: To optimize the chemical synthesis of the compound or its derivatives, chemists can model various reaction pathways to determine which has the lowest energy barrier, indicating a more favorable reaction. numberanalytics.com

The process involves calculating the potential energy surface of the reaction. nih.gov By identifying the structure and energy of the transition state, chemists can understand the reaction's kinetics and mechanism, potentially leading to the design of better catalysts or the prediction of metabolic byproducts. acs.orgims.ac.jp

Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics

While docking provides a static picture of a potential interaction, molecular dynamics (MD) simulations introduce the dimension of time, allowing researchers to observe the dynamic behavior of the ligand-protein system. colab.wsresearchgate.net An MD simulation solves Newton's equations of motion for all atoms in the system over a period, providing a trajectory of how the atoms move. researchgate.net

For this compound, MD simulations are used to:

Assess Binding Stability: After docking, an MD simulation of the predicted protein-ligand complex can test the stability of the binding mode. If the ligand remains stably in the binding pocket throughout the simulation, it supports the docking prediction. If it drifts away, the initial pose may have been incorrect. frontiersin.orgbioexcel.eu

Analyze Conformational Flexibility: MD reveals the flexibility of both the ligand and the protein. colab.wsnih.gov It can show how the cyclopentyl group and the pentanoic acid chain of the ligand move and adapt within the binding site. It also shows how the protein's side chains may shift to accommodate the ligand, a phenomenon known as "induced fit." acs.org

Explore Binding/Unbinding Events: With advanced techniques and sufficient simulation time, MD can capture the entire process of a ligand entering or exiting a binding pocket, providing detailed mechanistic insights into the kinetics of the interaction. dovepress.comacs.org

The data from MD simulations, such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), are analyzed to quantify the stability and flexibility of the system, offering a more complete and dynamic understanding of the molecular interactions. frontiersin.org

Protein-Ligand Complex Stability and Dynamics

Molecular dynamics (MD) simulations are a cornerstone for investigating the stability and dynamic behavior of the complex formed between a ligand, such as this compound, and its protein target. These simulations model the movement of every atom in the system over time, providing a detailed view of the binding process.

Key Findings from Molecular Dynamics Simulations of Gabapentinoids:

| Simulation Parameter | Observation | Significance |

|---|---|---|

| Binding Site Residues | Identification of critical residues (e.g., Arginine, Lysine) for interaction. nih.gov | Provides a focus for mutagenesis studies and understanding the basis of affinity. |

| Complex Stability (RMSD) | Low and stable RMSD values for the ligand in the binding pocket. | Indicates a stable and persistent binding mode. |

| Interaction Forces | Mapping of hydrogen bonds and hydrophobic interactions between the ligand and protein. | Explains the chemical nature of the binding and guides optimization of the ligand structure. |

| Conformational Changes | Observation of induced-fit changes in the protein upon ligand binding. | Reveals the dynamic nature of the interaction and how the protein adapts to the ligand. |

Solvent Effects on Molecular Conformation

The conformation of a molecule—its three-dimensional shape—is heavily influenced by its surrounding environment, particularly the solvent. For a charged amino acid like this compound, the polarity of the solvent is a critical determinant of its structure and, consequently, its biological activity.

Computational studies often employ different solvent models to simulate these effects. nih.govExplicit solvent models surround the molecule with a large number of individual solvent molecules (e.g., water), providing a highly detailed and realistic environment but at a high computational cost. nih.gov In contrast, implicit solvent models (like the Generalized Born model) represent the solvent as a continuous medium with specific dielectric properties, which is computationally less demanding. researchgate.netnih.gov

Studies on structurally related molecules, such as cyclopentane-based amino acid oligomers and cyclic peptides, demonstrate the profound impact of the solvent. researchgate.netnih.gov For example, a peptide might adopt a helical conformation in a non-polar solvent like chloroform (B151607) or octanol, which mimics the interior of a cell membrane, while preferring a more extended, random coil structure in a polar solvent like water. researchgate.netnih.gov This is because non-polar solvents favor the formation of intramolecular hydrogen bonds to shield polar groups, leading to more compact, folded structures. nih.gov Understanding these solvent-induced conformational shifts is vital for predicting how this compound behaves both in the aqueous environment of the bloodstream and in the more hydrophobic environment of a protein's binding pocket.

Quantitative Structure-Activity Relationship (QSAR) for Ligand Optimization

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful computational approach used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov In the context of anticonvulsant drug design, QSAR models are instrumental for optimizing lead compounds like this compound to enhance their efficacy and drug-like properties. nih.govresearchgate.net

Development of SAR Models based on Physicochemical Descriptors

The foundation of a QSAR model is the calculation of molecular descriptors for a set of compounds with known activities. These descriptors are numerical values that represent various physicochemical properties of the molecules. By applying statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical model is built that can predict the activity of new, untested compounds. researchgate.net

For anticonvulsant agents, a wide range of descriptors are used to build robust models. These can be broadly categorized as topological, electronic, and hydrophobic. researchgate.netnih.gov For example, descriptors related to molecular shape, van der Waals surface area, and hydrophobicity have been shown to be critical for the activity of benzodiazepines at the GABA-A receptor, a common target for anticonvulsants. nih.govnih.gov

Common Physicochemical Descriptors in Anticonvulsant QSAR Models:

| Descriptor Class | Example Descriptor | Physicochemical Property Represented |

|---|---|---|

| Hydrophobic | SlogP_VSA7 | Van der Waals surface area contribution to the logarithm of the partition coefficient (logP), indicating hydrophobicity. nih.gov |

| Hydrophobic | Q_VSA_HYD | Total hydrophobic van der Waals surface area. nih.gov |

| Topological/2D Autocorrelation | MATS2m | A 2D autocorrelation descriptor weighted by atomic masses, reflecting molecular topology. researchgate.netanalchemres.org |

| Electronic | HOMO/LUMO energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, related to chemical reactivity. researchgate.net |

| Constitutional | Molecular Weight | The overall size of the molecule. researchgate.net |

Virtual Screening Methodologies for Novel Analog Identification

Virtual screening is a computational technique used to search large databases of chemical compounds to identify those that are most likely to bind to a specific drug target. researchgate.netresearchgate.net This method allows researchers to prioritize a smaller, more manageable number of compounds for expensive and time-consuming experimental testing. For identifying novel analogs of this compound, a multi-step virtual screening cascade is often employed.

The process typically begins with a vast library of compounds, such as the ZINC database. nih.gov This library is first filtered using criteria based on drug-likeness, such as Lipinski's Rule of Five, to remove molecules with poor pharmacokinetic properties. Subsequently, the remaining compounds can be filtered through the QSAR models developed for anticonvulsant activity. The final step involves molecular docking, where the candidate molecules are computationally placed into the binding site of the target protein (e.g., the α2δ subunit) and scored based on their predicted binding affinity. researchgate.netyoutube.com This hierarchical approach efficiently narrows down millions of potential compounds to a few promising candidates. nih.gov

De Novo Design Approaches for Novel this compound Analogs

While virtual screening searches for new ligands among existing compounds, de novo design aims to create entirely new molecules from scratch. rsc.orgmdpi.com This approach offers the potential to explore novel chemical space and design ligands with optimal complementarity to the target's binding site.

De novo design algorithms work by "growing" a molecule within the confines of the protein's active site, atom by atom or fragment by fragment. These methods often use genetic algorithms or generative neural networks to explore vast numbers of possible chemical structures. mdpi.com The algorithm iteratively adds, removes, or modifies chemical fragments, evaluating the "fitness" of each new structure based on its predicted binding energy, chemical stability, and synthetic feasibility. For a target like the α2δ subunit, a de novo design approach could start with the this compound scaffold and systematically explore different functional groups and conformational constraints to design novel analogs with potentially superior affinity and selectivity. researchgate.net

Future Research Directions and Unexplored Potential of 4 Amino 5 Cyclopentylpentanoic Acid

Development of Novel and Green Synthetic Pathways

The future synthesis of 4-Amino-5-cyclopentylpentanoic acid and its derivatives will likely focus on developing more efficient, stereoselective, and environmentally benign methodologies. Current synthetic routes for analogous cyclic amino acids often involve multi-step processes that may not be amenable to large-scale production or green chemistry principles. nih.gov Future research could explore several promising avenues:

Asymmetric Synthesis: Developing catalytic asymmetric methods will be crucial for accessing enantiomerically pure forms of this compound. This is vital as the biological activity of chiral molecules is often enantiomer-dependent.

Biocatalysis: The use of enzymes in the synthesis of non-standard amino acids is a rapidly growing field. frontiersin.org Engineered enzymes could offer highly selective and environmentally friendly routes to the target molecule, potentially reducing the need for protecting groups and hazardous reagents.

Chemoenzymatic Strategies: Combining the advantages of traditional organic synthesis with the selectivity of biocatalysis could provide efficient and versatile synthetic pathways.

Flow Chemistry: Continuous flow synthesis methodologies could enable safer, more scalable, and highly controlled production of this compound.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Asymmetric Catalysis | High enantioselectivity, access to specific stereoisomers. | Development of novel chiral catalysts and ligands. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme discovery, protein engineering, process optimization. |

| Chemoenzymatic Synthesis | Combines the versatility of chemical synthesis with the selectivity of enzymes. | Integration of chemical and enzymatic steps into efficient cascades. |

| Flow Chemistry | Improved safety, scalability, and process control. | Development of continuous flow reactors and optimization of reaction parameters. |

Exploration of Undiscovered Biochemical Roles and Metabolic Fates

The biochemical significance of this compound remains largely uninvestigated. As a non-proteinogenic amino acid, it is not incorporated into proteins via the standard genetic code, suggesting it may have unique metabolic roles or act as a signaling molecule. frontiersin.org The lipophilic cyclopentyl group could facilitate interactions with lipid membranes or hydrophobic pockets in proteins.

Future research should aim to:

Elucidate Metabolic Pathways: Investigating how this amino acid is synthesized and degraded in biological systems will be fundamental to understanding its function. This could involve stable isotope tracing studies in cell cultures or model organisms.

Identify Interacting Proteins: Utilizing techniques such as affinity chromatography or chemical proteomics could identify proteins that bind to or are modulated by this compound.

Investigate Cellular Effects: Studying the effects of this compound on various cellular processes, such as cell proliferation, differentiation, and signaling, could reveal its biological activities. The bulky cyclopentyl side chain may influence protein folding and stability in unique ways. nih.gov

Advanced Computational Modeling for Deeper Mechanistic Insights and Predictive Design

Computational modeling will be an invaluable tool for exploring the potential interactions and properties of this compound, guiding experimental work and accelerating discovery. mdpi.com The lipophilic nature of the cyclopentyl group is a key feature that can be modeled to predict its behavior. nih.gov

Key areas for computational investigation include:

Molecular Docking: Simulating the binding of this compound to the active sites of various enzymes or receptor pockets can help identify potential biological targets. researchgate.net This is particularly relevant for enzymes that process other amino acids or fatty acids.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational flexibility of the molecule and how it interacts with biological membranes and proteins over time.

Quantitative Structure-Activity Relationship (QSAR) Studies: If a biological activity is identified, QSAR modeling can be used to design new derivatives with improved potency or selectivity by modifying the structure of the amino acid.

| Computational Method | Application for this compound | Potential Insights |

| Molecular Docking | Predicting binding modes and affinities to protein targets. | Identification of potential enzyme targets or receptors. |

| Molecular Dynamics | Simulating the behavior of the molecule in a biological environment. | Understanding interactions with lipid membranes and protein dynamics. |

| QSAR | Correlating structural features with biological activity. | Guiding the design of more potent and selective analogs. |

Integration with High-Throughput Screening Methodologies for Academic Discovery Programs

High-throughput screening (HTS) offers a powerful approach to rapidly assess the biological activities of this compound against a vast number of biological targets. bmglabtech.com The development of libraries of cyclic peptides and their analogues has proven to be a successful strategy in drug discovery. nih.govtechnologypublisher.com

Future HTS campaigns could focus on:

Enzyme Inhibition Assays: Screening against panels of enzymes, such as proteases, kinases, and lipases, could identify novel inhibitory activities. The unique structure of the amino acid may lead to unexpected modes of inhibition.

Receptor Binding Assays: Assessing the binding of the compound to a wide range of receptors could uncover novel receptor agonists or antagonists.

Phenotypic Screening: Evaluating the effects of the compound on whole cells or organisms can identify novel biological activities without a preconceived target. This is particularly useful for discovering compounds with novel mechanisms of action.

Applications as Chemical Probes for Illuminating Biological Pathways

The unique structure of this compound makes it an attractive scaffold for the development of chemical probes to study biological processes. molecularcloud.org By incorporating reporter tags, such as fluorescent dyes or affinity labels, derivatives of this amino acid could be used to visualize and identify their cellular targets and interaction partners.

Future directions in this area include:

Design of Activity-Based Probes: If an enzymatic target is identified, activity-based probes can be designed to covalently label the active site of the enzyme, allowing for its identification and characterization in complex biological samples.

Development of Photoaffinity Probes: Incorporating a photoreactive group would allow for the light-induced crosslinking of the probe to its binding partners, enabling the identification of transient or weak interactions. rug.nl

Fluorescently Labeled Analogs: Synthesizing fluorescent derivatives would enable the visualization of the subcellular localization and trafficking of the amino acid in living cells.

By pursuing these future research directions, the scientific community can begin to unravel the full potential of this compound, paving the way for new discoveries in biochemistry, medicinal chemistry, and chemical biology.

Q & A

Q. How can 4-Amino-5-cyclopentylpentanoic acid be synthesized with high enantiomeric purity?

- Methodological Answer : A stereoselective synthesis route involves the use of chiral auxiliaries or asymmetric catalysis. For example, the synthesis of (S)-4-Amino-5-mercaptopentanoic acid employs a Sharpless epoxidation or enzymatic resolution to achieve enantiomeric excess >95% . Adapting this approach, cyclopentyl groups can be introduced via Grignard reactions or palladium-catalyzed cross-coupling, followed by Boc-protection of the amino group to prevent racemization. Key steps:

-

Cyclopentyl ketone intermediate preparation (e.g., via Friedel-Crafts acylation).

-

Reductive amination using sodium cyanoborohydride.

-

Chiral HPLC or capillary electrophoresis for purity validation .

- Data Table : Comparison of Synthetic Routes

| Method | Yield (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|

| Asymmetric Catalysis | 65–75 | 92–96 | |

| Enzymatic Resolution | 50–60 | 98–99 |

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm the cyclopentyl moiety (δ 1.5–2.5 ppm for cyclopentyl protons) and the α-amino acid backbone (δ 3.2–3.8 ppm for CH-NH) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 214.1443 for CHNO) .

- Infrared (IR) Spectroscopy : Peaks at 1650–1700 cm (C=O stretch) and 3300–3500 cm (N-H stretch) confirm functional groups .

Q. How does pH affect the stability of this compound in aqueous solutions?

- Methodological Answer : Stability studies should be conducted at pH 2–10 using buffered solutions (e.g., phosphate, acetate). Monitor degradation via HPLC at 25°C and 40°C. The compound is most stable at pH 6–7, with degradation products (e.g., cyclopentyl ketone or lactam derivatives) forming under acidic/basic conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data between this compound and its structural analogs?

- Methodological Answer : Discrepancies often arise from differences in stereochemistry or substituent effects. For example:

- Replace the cyclopentyl group with cyclohexyl (as in 4-Cyclohexylbutanoic acid) to assess steric effects on receptor binding .

- Use molecular docking (e.g., AutoDock Vina) to compare binding affinities with target proteins. Validate via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can computational modeling predict the metabolic pathways of this compound?

- Methodological Answer :

- In Silico Tools : Use ADMET Predictor™ or SwissADME to simulate Phase I/II metabolism.

- Density Functional Theory (DFT) : Calculate reaction energies for oxidative deamination or cyclopentyl ring hydroxylation .

- Validation : Compare predictions with in vitro hepatocyte assays using LC-MS/MS .

Q. What experimental designs optimize enantioselective synthesis for scale-up?

- Methodological Answer :

- DoE (Design of Experiments) : Vary catalyst loading (e.g., 1–5 mol%), temperature (0–25°C), and solvent polarity (THF vs. DCM) to maximize yield and ee.

- Continuous Flow Systems : Improve reaction control and reduce racemization risks .

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.